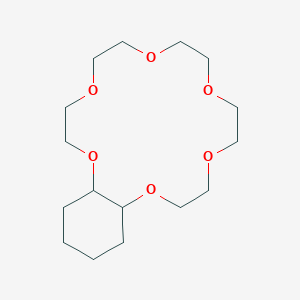
Cyclohexano-18-crown-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexano-18-crown-6 is a chemical compound known for its unique structure and properties. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexano-18-crown-6 typically involves the cyclization of linear polyether precursors under specific reaction conditions. One common method involves the use of high-dilution techniques to promote intramolecular cyclization over intermolecular reactions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexano-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ethers.
Aplicaciones Científicas De Investigación
Analytical Chemistry
Separation and Extraction Techniques
DCH18C6 is widely utilized in the separation and extraction of various metal ions due to its ability to form stable complexes. Notably, it has been employed to extract strontium ions (Sr2+) from aqueous solutions using different organic solvents and ionic liquids, demonstrating its efficiency in ion-selective extraction processes .
Trace Metal Analysis
In analytical applications, DCH18C6 has been used to separate traces of silver ions (Ag+) from matrices containing gold, platinum, and palladium. This method enhances the sensitivity and selectivity of detection techniques, making it valuable in environmental monitoring and forensic analysis .
Materials Science
Synthesis of Coordination Complexes
DCH18C6 can form coordination complexes with various metal halides, leading to materials with unique luminescent properties. For instance, studies have shown that DCH18C6 coordinated metal halides exhibit bright luminescence, which can be harnessed for optoelectronic applications .
Supramolecular Structures
The compound has been used to create one-dimensional supramolecular columnar structures through hydrogen bonding interactions. These structures can serve as molecular channels or nanomachines, showcasing the potential of DCH18C6 in developing advanced materials for nanotechnology .
Biochemical Applications
Complexation with Biological Molecules
DCH18C6 has been investigated for its interactions with biological molecules such as adrenaline. Research indicates that it can form stable supramolecular complexes with adrenaline through ion-dipole and hydrogen bond interactions, affecting the electron transfer properties of the molecule . This interaction highlights its potential use in biochemical sensors and drug delivery systems.
Ion Transport Mechanisms
The ability of DCH18C6 to facilitate ion transport across membranes has implications in biological systems. Its application in studying ion transport mechanisms can provide insights into cellular processes and the development of ion-selective membranes for biosensors.
Case Studies
Mecanismo De Acción
The mechanism of action of Cyclohexano-18-crown-6 involves its ability to form stable complexes with metal ions. The ether groups in the compound can coordinate with metal cations, forming a stable ring structure that encapsulates the ion. This property is utilized in various applications, such as ion transport and catalysis.
Comparación Con Compuestos Similares
Cyclohexano-18-crown-6 can be compared with other crown ethers, such as 18-crown-6 and 15-crown-5. While all these compounds share the ability to form complexes with metal ions, this compound has a larger ring size, which allows it to accommodate larger cations. This unique property makes it particularly useful in applications requiring the complexation of larger metal ions.
List of Similar Compounds
- 18-crown-6
- 15-crown-5
- 12-crown-4
Propiedades
Número CAS |
17454-53-4 |
|---|---|
Fórmula molecular |
C16H30O6 |
Peso molecular |
318.41 g/mol |
Nombre IUPAC |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |
InChI |
InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |
Clave InChI |
OOTXYRWENZEKDS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
SMILES canónico |
C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















